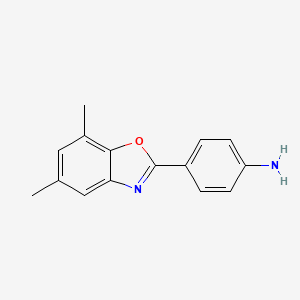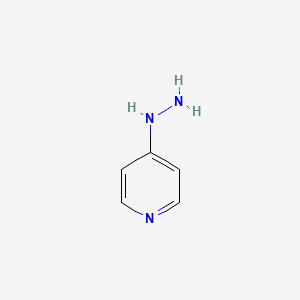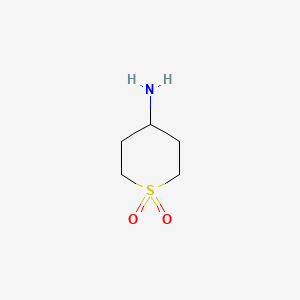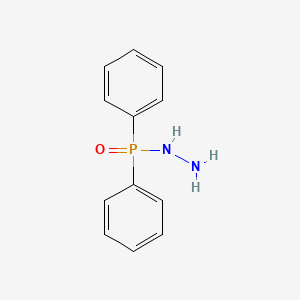
L-FUCOSA α
Descripción general
Descripción
La Alfa-L-Fucosa es una deoxyhexosa, un azúcar de seis carbonos que carece de un grupo hidroxilo en el carbono de la posición 6. Es un componente común de muchos glicanos y glicolípidos N y O enlazados producidos por células de mamíferos . Este monosacárido juega un papel crucial en varios procesos biológicos, incluyendo reacciones de transfusión sanguínea, adhesión leucocito-endotelial mediada por selectinas e interacciones huésped-microbio .
Aplicaciones Científicas De Investigación
La alfa-L-Fucosa tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
La alfa-L-Fucosa ejerce sus efectos principalmente a través de su incorporación a glicanos y glicolípidos. Estas estructuras fucosiladas están involucradas en varios procesos celulares, incluyendo eventos de señalización mediados por la familia de receptores Notch y la adhesión mediada por selectinas . La enzima alfa-L-fucosidasa cataliza la hidrólisis de los alfa-L-fucósidos, desempeñando un papel clave en la degradación y remodelación de los glicanos .
Análisis Bioquímico
Biochemical Properties
Alpha-L-Fucose is involved in several biochemical reactions, primarily through its interaction with enzymes such as alpha-L-fucosidases. These enzymes catalyze the hydrolysis of alpha-L-fucosides, releasing alpha-L-Fucose and an alcohol . Alpha-L-Fucose interacts with various proteins and biomolecules, including glycoproteins and glycolipids, where it serves as a terminal sugar residue. These interactions are crucial for cell-cell recognition, signaling, and immune responses .
Cellular Effects
Alpha-L-Fucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the growth and function of different cell types, such as Lactobacillus and Bifidobacterium species, by promoting their growth . Additionally, alpha-L-Fucose plays a role in the maturation of the gut, resistance to pathogens, and the development of the nervous system .
Molecular Mechanism
At the molecular level, alpha-L-Fucose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-L-fucosidases hydrolyze alpha-L-fucosides, facilitating the release of alpha-L-Fucose . This monosaccharide can also modulate the activity of various enzymes and proteins, influencing cellular functions and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-L-Fucose can change over time. Studies have shown that alpha-L-Fucose is relatively stable under specific conditions, such as pH 5.0 and 35°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term effects of alpha-L-Fucose on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of alpha-L-Fucose vary with different dosages in animal models. At optimal doses, alpha-L-Fucose promotes the growth of beneficial bacteria and supports various physiological functions . At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Alpha-L-Fucose is involved in several metabolic pathways, including the synthesis and degradation of fucosylated compounds. Enzymes such as alpha-L-fucosidases play a key role in these pathways by hydrolyzing alpha-L-fucosides . Alpha-L-Fucose also interacts with cofactors and other enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, alpha-L-Fucose is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of alpha-L-Fucose are essential for its biological functions and effects on cellular processes .
Subcellular Localization
Alpha-L-Fucose is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct alpha-L-Fucose to particular organelles, such as the Golgi apparatus and lysosomes . This subcellular localization is crucial for its role in glycosylation and other cellular processes .
Métodos De Preparación
La Alfa-L-Fucosa se puede preparar mediante varios métodos:
Síntesis Química: Esto implica la hidrólisis de fucoidán con ácidos minerales como el ácido sulfúrico o clorhídrico.
Síntesis Enzimática: Utilizando enzimas como las alfa-L-fucosidasas, que catalizan la hidrólisis de los fucósidos y/o la transferencia de residuos fucosil.
Fermentación Microbiana: Ciertos microorganismos pueden ser diseñados para producir alfa-L-fucosa a través de procesos de fermentación.
Separación y Purificación de Algas: La alfa-L-Fucosa también se puede extraer de las algas, aunque este método requiere un mayor desarrollo para la producción a gran escala.
Análisis De Reacciones Químicas
La alfa-L-Fucosa experimenta diversas reacciones químicas:
Hidrólisis: Catalizada por alfa-L-fucosidasas, dando como resultado la formación de L-fucosa y un alcohol.
Transglicosilación: Esta reacción implica la transferencia de residuos fucosil a moléculas aceptoras, formando compuestos fucosilados.
Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales en la molécula de fucosa, dando lugar a diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen el para-nitrofenil-α-L-fucopiranósido (pNP-Fuc) y varios ácidos para la hidrólisis . Los principales productos formados incluyen oligosacáridos de leche humana fucosilados y otros glicanos bioactivos .
Comparación Con Compuestos Similares
La alfa-L-Fucosa es única entre las hexosas debido a la falta de un grupo hidroxilo en la posición 6 y su configuración L . Compuestos similares incluyen:
Glucosa: Una hexosa común con un grupo hidroxilo en la posición 6.
Galactosa: Otra hexosa que difiere en la orientación del grupo hidroxilo en el cuarto carbono.
N-Acetilglucosamina: Un derivado de la glucosa con un grupo acetilo unido al átomo de nitrógeno.
La alfa-L-Fucosa destaca por sus funciones específicas en los procesos biológicos y sus características estructurales únicas .
Propiedades
IUPAC Name |
(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318356 | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
985 mg/mL | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6696-41-9 | |
| Record name | α-L-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-L-fucose mediate cell-cell interactions?
A1: Alpha-L-fucose often occupies terminal or preterminal positions in oligosaccharide chains found on cell surfaces. [] These fucosylated oligosaccharides act as ligands for selectins, a family of calcium-dependent adhesion molecules present on endothelial cells and leukocytes. [] This interaction mediates the initial tethering and rolling of leukocytes along the endothelium, crucial steps in inflammation and immune responses. []
Q2: What are the downstream effects of alpha-L-fucose-mediated cell adhesion?
A2: Alpha-L-fucose-dependent cell adhesion triggers intracellular signaling cascades, influencing diverse cellular processes, including:
- Leukocyte trafficking: Fucosylated selectin ligands on leukocytes interact with E- and P-selectins on activated endothelium, facilitating leukocyte recruitment to inflammatory sites. []
- Tumor metastasis: Increased fucosylation on cancer cells enhances their adhesion to endothelial cells, potentially contributing to hematogenous metastasis. [, ]
- Notch signaling: Fucosylation of Notch receptors and ligands modulates Notch signaling, a pathway implicated in cell fate determination, proliferation, and differentiation. []
Q3: What is the molecular formula and weight of alpha-L-fucose?
A3: The molecular formula of alpha-L-fucose is C6H12O5, and its molecular weight is 164.16 g/mol.
Q4: Is there any spectroscopic data available for alpha-L-fucose?
A4: Yes, studies have utilized various spectroscopic techniques to characterize alpha-L-fucose. For instance, infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of alpha-L-fucose in its crystalline state. [] This data provides insights into the molecule's vibrational modes and intermolecular interactions. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, has been crucial in determining the structure and configuration of alpha-L-fucose, including the anomeric configuration of its glycosidic linkages. [, ]
Q5: How do structural modifications of alpha-L-fucose affect its biological activity?
A5: Modifications to alpha-L-fucose's structure can significantly impact its recognition by lectins and other binding partners, influencing its biological activity.
- Position of fucose: The position of alpha-L-fucose within an oligosaccharide is crucial for its recognition. For instance, alpha-L-fucose linked alpha-(1→4) to subterminal beta-D-galactose, or linked to N-acetylglucosamine, prevents binding by the Evonymus europaea lectin. []
- Presence of other sugars: The presence and linkage of other sugars within the oligosaccharide can influence alpha-L-fucose's binding affinity. For example, the removal of alpha-D-galactose, alpha-L-fucose, or N-acetyl-beta-D-glucosamine linked to the beta-D-galactosyl residue in the blood group B tetrasaccharide reduces the binding potency to the Evonymus europaea lectin. []
Q6: Can you provide an example of a study that investigates the SAR of alpha-L-fucose?
A6: A study utilizing site-directed mutagenesis on the lima bean lectin (LBL) revealed that altering specific amino acids within the lectin's carbohydrate-binding site changed its specificity for extended carbohydrate structures containing alpha-L-fucose. [] This demonstrates how subtle structural changes in both the ligand and its binding partner impact recognition and binding affinity.
Q7: What are some in vitro models used to study the biological effects of alpha-L-fucose?
A7: Various in vitro models are employed, including:
- Cell adhesion assays: These assess the ability of alpha-L-fucose-containing molecules to mediate cell-cell interactions. Studies have used static adhesion assays to evaluate tumor cell adhesion to ECM components like fibronectin, laminin, and collagen I, as well as dynamic flow chamber systems to analyze tumor cell rolling on endothelial cells. [, ]
- Enzyme activity assays: These measure the activity of enzymes involved in alpha-L-fucose metabolism, such as alpha-L-fucosidase, to understand how alterations in fucosylation affect cellular processes. [, , , ]
Q8: Are there any animal models used to study the role of alpha-L-fucose in vivo?
A8: Yes, animal models, including mice, are used to investigate the role of alpha-L-fucose in various physiological and pathological processes:
- Chimeric-transgenic mice: These mice are engineered to express a reporter gene under the control of specific promoters, allowing researchers to track the effects of altering alpha-L-fucose metabolism on cell fate determination and lineage specification in the intestinal epithelium. []
- Tumor models: In vivo studies using tumor xenograft models have demonstrated the role of alpha-L-fucose in tumor growth, invasion, and metastasis. [, , ]
Q9: Is alpha-L-fucose considered a potential biomarker for any diseases?
A9: Yes, aberrant alpha-L-fucose expression is implicated in various diseases, making it a potential biomarker:
- Cancer: Increased fucosylation is associated with tumor progression and metastasis in several cancers, including breast cancer. [, ] Measuring fucosylated proteins or enzymes involved in fucosylation could potentially serve as diagnostic or prognostic markers.
- Inflammation: Altered fucosylation patterns have been linked to inflammatory conditions. []
Q10: What are some analytical methods used to study alpha-L-fucose?
A10: Several techniques are employed, including:
- Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding affinities, to detect and localize alpha-L-fucose-containing glycoconjugates in tissues and cells. [, , , , , , , , , , , , ]
- Chromatographic techniques: Methods like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate and quantify alpha-L-fucose from complex mixtures. [, ]
- Mass spectrometry: This technique is applied to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha-L-fucose-containing molecules. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: This technique elucidates the structure and configuration of alpha-L-fucose-containing molecules. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)





![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)



![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
